molecular formula C15H17NO5 B1613427 cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-65-4

cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No. B1613427
M. Wt: 291.3 g/mol
InChI Key: DHPJGNQYQNOIGF-GHMZBOCLSA-N
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Description

“Cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2-(2-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.3 .

Scientific Research Applications

Structural and Conformational Analysis The structure and conformation of related cyclopropanecarboxylic acids have been extensively studied, providing insights into the molecular geometry and interactions crucial for chemical synthesis and material science applications. For example, studies on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid reveal the molecular conformation and crystal structure, which are vital for understanding the chemical reactivity and potential applications in material synthesis (J. Korp, I. Bernal, R. Fuchs, 1983).

Chemical Synthesis and Catalysis Research has demonstrated the use of cyclohexanediol derivatives in catalysis, suggesting the potential of cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid in similar contexts. A study showed that cis-1,2-cyclohexanediol acts as an efficient bidentate O-donor ligand in a highly active Cu-catalytic system, indicating possible applications in the synthesis of biologically important compounds and materials (M. S. Kabir et al., 2010).

Crystallography and Material Science Investigations into the crystal structures of similar compounds, such as inclusion complexes of cyclopropanecarboxylic acid derivatives, provide valuable information for material science, particularly in designing and understanding molecular interactions in solid-state materials. The study of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests reveals complex crystalline structures and selective inclusion modes, important for developing new materials with specific properties (I. Csöregh et al., 1992).

Environmental Monitoring Another potential application area is environmental monitoring, where derivatives of cyclopropane carboxylic acids can serve as biomarkers or indicators. For instance, monitoring pyrethroid metabolites in human urine for occupational exposure assessment involves the detection of cyclopropane-1-carboxylic acid derivatives, showcasing the importance of such compounds in environmental health and safety studies (F. J. Arrebola et al., 1999).

properties

IUPAC Name

(1R,2R)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPJGNQYQNOIGF-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641390
Record name (1R,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-65-4
Record name (1R,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
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cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

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